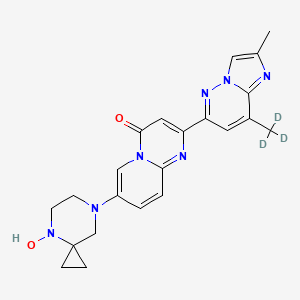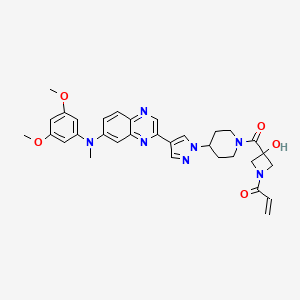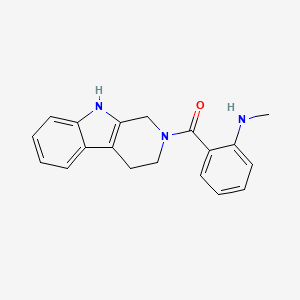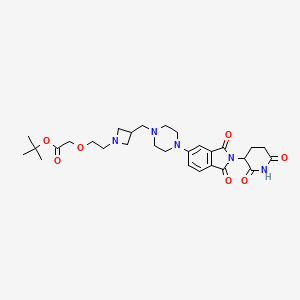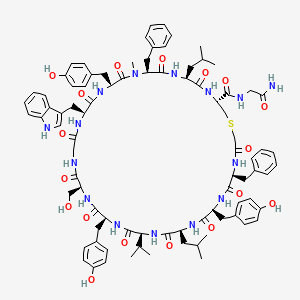
Antitumor agent-127
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-127 is a parent macrocyclic peptide known for its potent antitumor properties. It exhibits nanomolar cell-based binding to the receptor tyrosine kinase-like orphan receptor 1 (ROR1) and demonstrates good internalization in tumor cell lines such as 786-O and MDA-MB-231 . This compound is primarily used in scientific research to explore its potential as a therapeutic agent against various cancers.
准备方法
Industrial Production Methods: Industrial production of antitumor agent-127 would likely involve large-scale peptide synthesis using automated peptide synthesizers. The process would include purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: Antitumor agent-127 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, potentially altering its binding affinity and biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide structure.
Substitution: Substitution reactions can introduce different functional groups to enhance the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various reagents can be used depending on the desired substitution, including alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide structure. These products can include oxidized, reduced, or substituted versions of this compound with potentially altered biological activities .
科学研究应用
Antitumor agent-127 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study macrocyclic peptide synthesis and modifications.
Biology: Investigated for its binding affinity to ROR1 and its internalization in tumor cells.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those expressing ROR1.
Industry: Utilized in the development of new antitumor drugs and therapeutic peptides
作用机制
Antitumor agent-127 exerts its effects by binding to the extracellular cysteine-rich domain (CRD) of ROR1, a receptor tyrosine kinase-like orphan receptor. This binding inhibits the signaling pathways associated with ROR1, leading to reduced tumor cell proliferation and survival. The molecular targets and pathways involved include the inhibition of ROR1-mediated signaling cascades, which are crucial for tumor growth and metastasis .
相似化合物的比较
Antitumor agent-126: Another macrocyclic peptide with similar binding properties to ROR1.
Antitumor agent-128: A derivative with modifications to enhance binding affinity and stability.
ROR1 inhibitors: Various small molecules and peptides designed to inhibit ROR1
Uniqueness: Antitumor agent-127 is unique due to its high binding affinity to ROR1 and its ability to internalize effectively in tumor cells. This makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds .
属性
分子式 |
C86H107N15O18S |
|---|---|
分子量 |
1670.9 g/mol |
IUPAC 名称 |
(3R,6S,9S,12S,15S,21S,24S,27S,30S,33S,36S)-N-(2-amino-2-oxoethyl)-9,36-dibenzyl-21-(hydroxymethyl)-12,24,33-tris[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-10-methyl-6,30-bis(2-methylpropyl)-5,8,11,14,17,20,23,26,29,32,35,38-dodecaoxo-27-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclononatriacontane-3-carboxamide |
InChI |
InChI=1S/C86H107N15O18S/c1-48(2)34-62-78(111)99-70(77(110)89-43-72(87)106)46-120-47-74(108)92-64(36-51-16-10-8-11-17-51)79(112)94-65(37-53-22-28-57(103)29-23-53)80(113)93-63(35-49(3)4)83(116)100-75(50(5)6)85(118)96-66(38-54-24-30-58(104)31-25-54)81(114)98-69(45-102)76(109)90-44-73(107)91-67(41-56-42-88-61-21-15-14-20-60(56)61)82(115)97-68(39-55-26-32-59(105)33-27-55)86(119)101(7)71(84(117)95-62)40-52-18-12-9-13-19-52/h8-33,42,48-50,62-71,75,88,102-105H,34-41,43-47H2,1-7H3,(H2,87,106)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,113)(H,94,112)(H,95,117)(H,96,118)(H,97,115)(H,98,114)(H,99,111)(H,100,116)/t62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1 |
InChI 键 |
ILLCRYUBFFYODW-IMSYTBADSA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NCC(=O)N)CC(C)C)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CO)CC8=CC=C(C=C8)O)C(C)C |
规范 SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NCC(=O)N)CC(C)C)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CO)CC8=CC=C(C=C8)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


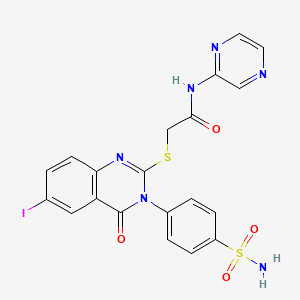
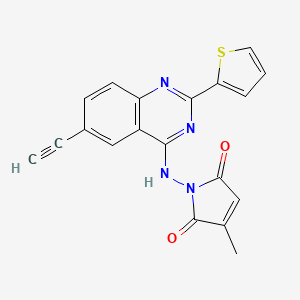
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)

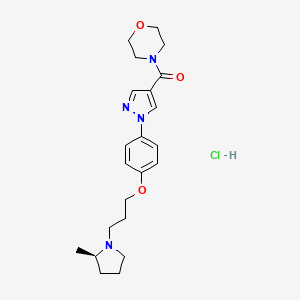

![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
